Cas no 863593-57-1 (3-methyl-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide)

3-Methyl-N-(2-methyl-3-{1,3-thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide is a specialized organic compound featuring a benzamide core linked to a substituted 1,3-thiazolo[5,4-b]pyridine moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of the thiazolopyridine ring enhances binding affinity and selectivity toward specific molecular targets, while the methyl substitutions optimize steric and electronic properties. Its well-defined heterocyclic framework makes it a valuable intermediate for drug discovery, offering opportunities for further derivatization. The compound’s synthetic accessibility and structural versatility support its use in developing novel therapeutic candidates with tailored pharmacological profiles.
3-methyl-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide structure
863593-57-1 structure
Product Name:3-methyl-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide
CAS No:863593-57-1
MF:C21H17N3OS
MW:359.444183111191
CID:5964235
PubChem ID:4164943
Update Time:2025-05-20

3-methyl-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide
    • 3-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
    • Benzamide, 3-methyl-N-(2-methyl-3-thiazolo[5,4-b]pyridin-2-ylphenyl)-
    • 3-METHYL-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE
    • AKOS001553139
    • SR-01000907949-1
    • F0694-0391
    • 863593-57-1
    • ZINC03854314
    • SR-01000907949
    • 3-methyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
    • Inchi: 1S/C21H17N3OS/c1-13-6-3-7-15(12-13)19(25)23-17-9-4-8-16(14(17)2)20-24-18-10-5-11-22-21(18)26-20/h3-12H,1-2H3,(H,23,25)
    • InChI Key: UQVCVAOQIQUSNH-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(C2=NC3=CC=CN=C3S2)=C1C)(=O)C1=CC=CC(C)=C1

Computed Properties

  • Exact Mass: 359.10923335g/mol
  • Monoisotopic Mass: 359.10923335g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 502
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 83.1Ų

Experimental Properties

  • Density: 1.301±0.06 g/cm3(Predicted)
  • pka: 13.54±0.70(Predicted)

3-methyl-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0694-0391-1mg
3-methyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide
863593-57-1 90%+
1mg
$54.0 2023-05-17

Additional information on 3-methyl-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide

Introduction to 3-methyl-N-(2-methyl-3-{1,3-thiazolo[5,4-bpyridin-2-yl}phenyl)benzamide (CAS No. 863593-57-1) in Modern Chemical and Pharmaceutical Research

3-methyl-N-(2-methyl-3-{1,3-thiazolo[5,4-bpyridin-2-yl}phenyl)benzamide, identified by its CAS number 863593-57-1, is a sophisticated organic compound that has garnered significant attention in the realm of chemical and pharmaceutical research. This molecule, characterized by its intricate structural framework, combines elements of benzamide, thiazole, and pyridine moieties, making it a promising candidate for further exploration in drug discovery and medicinal chemistry. The presence of multiple heterocyclic rings and functional groups suggests a high potential for biological activity, which has prompted extensive investigation into its pharmacological properties.

The compound's structural design incorporates a benzamide core, which is a well-established pharmacophore in the development of therapeutic agents. Benzamides are known for their ability to modulate various biological pathways, including enzyme inhibition and receptor interaction. In this context, the introduction of a methyl group at the 3-position of the benzamide moiety may influence the compound's solubility, metabolic stability, and overall bioavailability. These modifications are critical in optimizing drug-like properties, ensuring that the molecule can effectively reach its target site within the body.

Furthermore, the incorporation of a 1,3-thiazole ring into the structure adds another layer of complexity and potential functionality. Thiazole derivatives are widely recognized for their diverse biological activities, ranging from antimicrobial to anti-inflammatory effects. The specific substitution pattern involving a 2-methyl-3-{1,3-thiazolo[5,4-bpyridin-2-yl}phenyl group suggests that this compound may exhibit unique interactions with biological targets. Such structural features are often explored in the development of novel therapeutics aimed at addressing unmet medical needs.

The pyridine moiety present in the molecule further enhances its potential as a pharmacological agent. Pyridine derivatives are frequently utilized in medicinal chemistry due to their ability to engage with a wide range of biological targets, including enzymes and receptors. The specific arrangement of atoms in this compound's structure may contribute to its selectivity and efficacy in modulating biological pathways relevant to diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of complex molecules like 3-methyl-N-(2-methyl-3-{1,3-thiazolo[5,4-bpyridin-2-yl}phenyl)benzamide. These tools have been instrumental in identifying potential lead compounds for further optimization. By leveraging these technologies, scientists can accelerate the drug discovery process and bring novel therapeutics to market more efficiently.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups and precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques has allowed researchers to access complex molecular architectures that would be otherwise challenging to construct.

In terms of biological activity, preliminary studies suggest that CAS No. 863593-57-1 may exhibit inhibitory effects on certain enzymes or receptors involved in disease pathogenesis. For instance, its structural features may allow it to interact with kinases or other signaling molecules relevant to cancer progression. Additionally, the compound's ability to cross cell membranes could enhance its therapeutic potential by enabling intracellular delivery to target sites.

The exploration of this compound's pharmacological properties is ongoing, with researchers employing both in vitro and in vivo models to evaluate its efficacy and safety. In vitro assays can provide rapid screening for potential biological activity, while animal models offer insights into how the compound behaves within a living system. These studies are crucial for understanding the compound's mechanism of action and determining its suitability for further clinical development.

The integration of cutting-edge technologies such as high-throughput screening (HTS) has further accelerated the evaluation process for compounds like 3-methyl-N-(2-methyl-3-{1,3-thiazolo[5,4-bpyridin-2-yl}phenyl)benzamide. HTS allows researchers to test thousands of compounds against multiple targets simultaneously, identifying those with the most promising activity profiles. This approach has been instrumental in identifying novel drug candidates that would have been difficult to uncover through traditional methods.

The regulatory landscape surrounding new chemical entities like this one is also evolving. Regulatory agencies now require comprehensive data on safety and efficacy before approving new drugs for human use. This has led to increased investment in research methodologies that ensure thorough characterization of compounds before they enter clinical trials.

The future prospects for CAS No. 863593-57-1 appear promising given its unique structural features and potential biological activity. Further research is needed to fully elucidate its pharmacological properties and explore its therapeutic applications. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies will be essential in advancing this compound towards clinical development.

In conclusion,3-methyl-N-(2-methyl-3-{1,3-thiazolo[5,

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD